molecular formula C8H13NO2 B12861534 2-(5-Ethylisoxazol-3-yl)propan-2-ol

2-(5-Ethylisoxazol-3-yl)propan-2-ol

Cat. No.: B12861534
M. Wt: 155.19 g/mol
InChI Key: XXILERSVPRZQHF-UHFFFAOYSA-N
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Description

2-(5-Ethylisoxazol-3-yl)propan-2-ol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylisoxazol-3-yl)propan-2-ol typically involves the cycloaddition of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylisoxazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Mechanism of Action

The mechanism of action of 2-(5-Ethylisoxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethylisoxazol-3-yl)propan-2-ol is unique due to its combination of the isoxazole ring and the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(5-ethyl-1,2-oxazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H13NO2/c1-4-6-5-7(9-11-6)8(2,3)10/h5,10H,4H2,1-3H3

InChI Key

XXILERSVPRZQHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C(C)(C)O

Origin of Product

United States

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